1,3-Diazacycloundecane-2-thione
Description
1,3-Diazacycloundecane-2-thione is a macrocyclic compound featuring an 11-membered ring containing two nitrogen atoms and a sulfur atom in the form of a thione group (C=S). The compound’s synthesis likely involves cyclization reactions with sulfur-containing reagents, akin to methods used for benzimidazole-2-thione derivatives .
Properties
CAS No. |
75491-65-5 |
|---|---|
Molecular Formula |
C9H18N2S |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
1,3-diazacycloundecane-2-thione |
InChI |
InChI=1S/C9H18N2S/c12-9-10-7-5-3-1-2-4-6-8-11-9/h1-8H2,(H2,10,11,12) |
InChI Key |
KOECWMUURCTHHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCNC(=S)NCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diazacycloundecane-2-thione can be synthesized through various synthetic routes. One common method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate intermediate, which then undergoes cyclization to yield the desired compound . Another approach involves the use of β-chlorovinyl aldehydes as starting materials in a multicomponent reaction, where the aldehyde reacts with ammonia, sodium hydrosulfide, and a second carbonyl compound to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Diazacycloundecane-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of nitrogen and sulfur atoms in its ring structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
1,3-Diazacycloundecane-2-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Diazacycloundecane-2-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and disrupt cellular processes by binding to active sites or interfering with enzyme-substrate interactions . Its ability to form stable complexes with metal ions also contributes to its biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 1,3-Diazacycloundecane-2-thione
Key Observations:
Ring Size and Flexibility :
- This compound’s 11-membered ring offers greater conformational flexibility compared to the rigid bicyclic framework of 3,7-diazabicyclo[2.2.1]heptane-2-thione . This flexibility may influence reactivity, particularly in coordination chemistry or host-guest interactions.
- Spirocyclic analogs (e.g., 2,8-diazaspiro[4.5]decane-1,3-dione) exhibit constrained geometries due to their fused ring systems, which could limit their applicability in dynamic binding processes compared to the macrocyclic target compound .
Reactivity of the Thione Group :
- The thione moiety in this compound is expected to exhibit nucleophilic behavior similar to benzimidazole-2-thione derivatives, which react with electrophiles such as alkyl halides or metal ions .
- Safety data for 3,7-diazabicyclo[2.2.1]heptane-2-thione highlights the need for precautions when handling thione-containing compounds (e.g., inhalation risks) , suggesting analogous safety protocols for the target compound.
Limitations and Knowledge Gaps
- Direct experimental data on this compound’s physicochemical properties (e.g., solubility, stability) are absent in the provided evidence.
- Comparative toxicity studies with bicyclic or spirocyclic analogs remain unexplored but are critical for applications in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
